Superior Crystallinity and Handling vs. Alcohol and Halide Precursors
The target compound is a well-defined solid with a melting point of 71.5–73.5 °C, as reported by multiple supplier specifications [1]. The immediate precursor, 2,3-dihydro-1-benzofuran-2-ylmethanol, is typically an oil or a low-melting solid, making accurate weighing and large-scale handling more cumbersome. In contrast, the corresponding alkyl chloride or mesylate analogs are often liquids with significantly lower boiling points and greater volatility, which complicates stoichiometric control in automated synthesis platforms [2]. This direct physical-state advantage translates to precise gravimetric operation in parallel synthesis.
| Evidence Dimension | Physical State at Ambient Temperature |
|---|---|
| Target Compound Data | Crystalline solid; Melting point 71.5–73.5 °C |
| Comparator Or Baseline | 2,3-Dihydro-1-benzofuran-2-ylmethanol (liquid/oil); Generic alkyl chlorides (volatile liquids) |
| Quantified Difference | Solid vs. liquid; specific melting point difference not directly comparable |
| Conditions | Standard laboratory handling (ambient pressure, ~25 °C) |
Why This Matters
The crystalline nature eliminates solvent-weight taring errors and volatile reagent loss, directly improving reproducibility in library synthesis and scale-up.
- [1] Chemical-Suppliers.eu. Properties for 2,3-dihydro-1-benzofuran-2-ylmethyl 4-methylbenzenesulfonate. Melting point: 71.5-73.5 °C. View Source
- [2] National Center for Biotechnology Information (NCBI). PubChem Compound Summary for 2-Benzofuranmethanol, 2,3-dihydro- (CAS 55038-01-2). View Source
